molecular formula C18H30N2 B10881990 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine

Cat. No.: B10881990
M. Wt: 274.4 g/mol
InChI Key: DIIFCJPVJUHLRT-UHFFFAOYSA-N
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Description

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine is a complex organic compound with a unique structure. Let’s break it down:

    Bicyclo[2.2.1]hept-5-en-2-ylmethyl: This part of the compound contains a bicyclic ring system (bicyclo[2.2.1]) fused with a heptane ring. The “5-en” indicates a double bond in the heptane ring, and the “2-ylmethyl” group is attached to one of the carbons in the bicyclic system.

    4-cyclohexylpiperazine: The cyclohexyl group is attached to a piperazine ring, forming a heterocyclic structure.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve several steps. One approach is the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide. This reaction yields a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and new dioxiranes, N-(oxiran-2-yl)methyl-N-(exo-5,6-epoxybicyclo[2.2.1]heptan-endo-2-ylmethyl)arenesulfonamides .

Industrial Production:: Industrial-scale production methods may involve modifications of these synthetic routes, optimization for yield, and purification steps.

Chemical Reactions Analysis

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine can undergo various reactions:

    Aminolysis: The compound reacts with amines (e.g., benzylamine, benzylpiperazine) leading to the chemo- and regioselective opening of the epoxy ring according to Krasusky’s rule.

    Other Transformations: Further reactions and functional group modifications can occur, but detailed studies are needed.

Common reagents include epichlorohydrin, amines, and other nucleophiles.

Scientific Research Applications

This compound has diverse applications:

Mechanism of Action

The exact mechanism by which 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine exerts its effects remains unclear. It likely interacts with specific molecular targets or pathways, but further research is needed.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare it to related structures in terms of reactivity, pharmacology, and applications.

Properties

Molecular Formula

C18H30N2

Molecular Weight

274.4 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-cyclohexylpiperazine

InChI

InChI=1S/C18H30N2/c1-2-4-18(5-3-1)20-10-8-19(9-11-20)14-17-13-15-6-7-16(17)12-15/h6-7,15-18H,1-5,8-14H2

InChI Key

DIIFCJPVJUHLRT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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